molecular formula C9H10BrNO2 B12096782 Methyl 2-amino-4-bromo-5-methylbenzoate

Methyl 2-amino-4-bromo-5-methylbenzoate

Cat. No.: B12096782
M. Wt: 244.08 g/mol
InChI Key: KWLVCIBVZBHJAK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-5-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-bromo-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-5-methylbenzoate using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-4-bromo-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. Its unique structure allows for the investigation of specific biochemical pathways .

Medicine: It is explored for its pharmacological properties and as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-5-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its effects on biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromo-4-methylbenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-5-methylbenzoate

Comparison: Methyl 2-amino-4-bromo-5-methylbenzoate is unique due to the specific positioning of its functional groups. The presence of both the amino and bromine groups in distinct positions allows for selective reactions and interactions that are not possible with its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-4-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVCIBVZBHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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